4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . This compound is primarily used for research purposes and is not intended for human use . It features a piperazine ring substituted with a methyl-propionylpyridinyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 4-methyl-5-propionylpyridin-2-yl intermediate. This can be achieved through various methods, including the reaction of 4-methylpyridine with propionyl chloride under Friedel-Crafts acylation conditions.
Piperazine Ring Formation: The pyridinyl intermediate is then reacted with piperazine to form the desired piperazine ring. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Introduction of the Aldehyde Group: The final step involves the introduction of the aldehyde functional group. This can be achieved through the oxidation of a corresponding alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as NaH or K2CO3.
Major Products
Oxidation: 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and aldehyde group are likely involved in these interactions, facilitating binding to the target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(4-Methyl-5-propionylpyridin-2-yl)piperazine:
4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-methanol: Contains a hydroxyl group instead of an aldehyde, altering its chemical properties and reactivity.
Uniqueness
4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the presence of both the piperazine ring and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industrial settings.
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-(4-methyl-5-propanoylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O2/c1-3-13(19)12-9-15-14(8-11(12)2)17-6-4-16(10-18)5-7-17/h8-10H,3-7H2,1-2H3 |
InChI Key |
MPXWQZBJQDKDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)C=O |
Origin of Product |
United States |
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